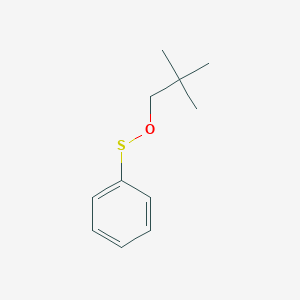
2,2-Dimethylpropoxysulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropoxysulfanylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethylpropoxy group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropoxysulfanylbenzene typically involves the reaction of 2,2-dimethylpropanol with a suitable sulfanylating agent in the presence of a catalyst. One common method involves the use of thionyl chloride (SOCl2) to convert 2,2-dimethylpropanol into its corresponding chloride, followed by reaction with a thiol to introduce the sulfanyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropoxysulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfanyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: HNO3, H2SO4, halogens, solvents like dichloromethane (CH2Cl2), controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of benzene.
Applications De Recherche Scientifique
2,2-Dimethylpropoxysulfanylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropoxysulfanylbenzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropoxybenzene: Lacks the sulfanyl group, making it less reactive in redox reactions.
2,2-Dimethylsulfanylbenzene: Lacks the propoxy group, affecting its solubility and reactivity.
2,2-Dimethylpropoxysulfonylbenzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2-Dimethylpropoxysulfanylbenzene is unique due to the presence of both the 2,2-dimethylpropoxy and sulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
61665-77-8 |
|---|---|
Formule moléculaire |
C11H16OS |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
2,2-dimethylpropoxysulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-12-13-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
GDCZOCAHTVDUTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















